molecular formula C20H23NO3 B14531656 1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene CAS No. 62736-42-9

1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene

Cat. No.: B14531656
CAS No.: 62736-42-9
M. Wt: 325.4 g/mol
InChI Key: UUECDOPLVRULHJ-UHFFFAOYSA-N
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Description

1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene is an organic compound that belongs to the class of substituted benzene derivatives This compound features a benzene ring substituted with a hexyloxy group and a nitrophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene typically involves a multi-step process:

    Formation of the Hexyloxybenzene Intermediate: This can be achieved by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Nitrobenzaldehyde Intermediate: This involves nitration of benzaldehyde to introduce the nitro group.

    Condensation Reaction: The final step involves a condensation reaction between the hexyloxybenzene intermediate and the nitrobenzaldehyde intermediate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The hexyloxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution Reactions: Formation of halogenated or further nitrated derivatives.

    Hydrolysis: Formation of phenolic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene depends on its specific application. For example:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects.

    Material Science: The compound’s unique electronic properties may be exploited in the design of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

    1-(Hexyloxy)-4-[2-(4-aminophenyl)ethenyl]benzene: Similar structure but with an amine group instead of a nitro group.

    1-(Hexyloxy)-4-[2-(4-methylphenyl)ethenyl]benzene: Similar structure but with a methyl group instead of a nitro group.

Properties

CAS No.

62736-42-9

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

1-[2-(4-hexoxyphenyl)ethenyl]-4-nitrobenzene

InChI

InChI=1S/C20H23NO3/c1-2-3-4-5-16-24-20-14-10-18(11-15-20)7-6-17-8-12-19(13-9-17)21(22)23/h6-15H,2-5,16H2,1H3

InChI Key

UUECDOPLVRULHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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